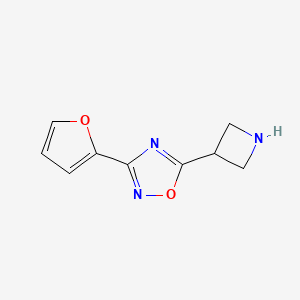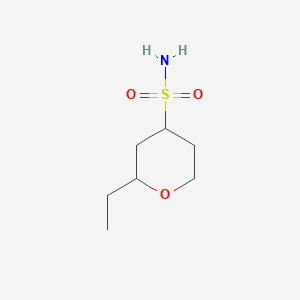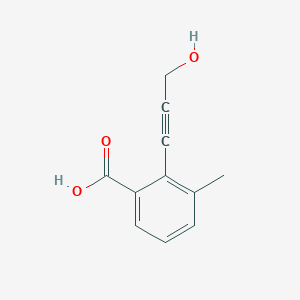
2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a hydroxypropynyl group attached to the benzene ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methylbenzoic acid.
Alkyne Addition: The hydroxypropynyl group is introduced via a nucleophilic addition reaction using propargyl alcohol in the presence of a base such as sodium hydride.
Hydroxylation: The hydroxyl group is then introduced through a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing metal catalysts to enhance the efficiency of the alkyne addition and hydroxylation steps.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 2-(3-Oxoprop-1-yn-1-yl)-3-methylbenzoic acid.
Reduction: Formation of 2-(3-Hydroxyprop-1-en-1-yl)-3-methylbenzoic acid or 2-(3-Hydroxypropyl)-3-methylbenzoic acid.
Substitution: Formation of 2-(3-Chloroprop-1-yn-1-yl)-3-methylbenzoic acid.
Scientific Research Applications
2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxyprop-1-yn-1-yl)benzoic acid: Lacks the methyl group on the benzene ring.
3-Methyl-2-(3-hydroxyprop-1-yn-1-yl)benzoic acid: Similar structure but different substitution pattern.
Uniqueness
2-(3-Hydroxyprop-1-yn-1-yl)-3-methylbenzoic acid is unique due to the specific positioning of the hydroxypropynyl and methyl groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-(3-hydroxyprop-1-ynyl)-3-methylbenzoic acid |
InChI |
InChI=1S/C11H10O3/c1-8-4-2-5-10(11(13)14)9(8)6-3-7-12/h2,4-5,12H,7H2,1H3,(H,13,14) |
InChI Key |
XONGARIWCFAJLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



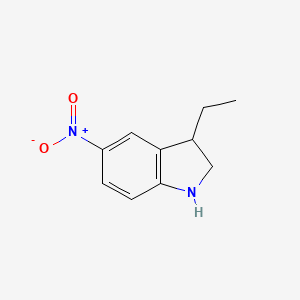
![(2-Ethylbutyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13243803.png)
![8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13243815.png)
![2-[5-(3-Methylphenyl)furan-2-yl]acetic acid](/img/structure/B13243818.png)
![tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate](/img/structure/B13243821.png)
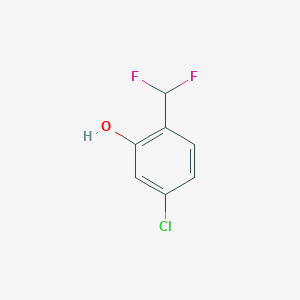
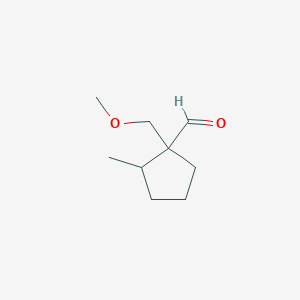
![4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride](/img/structure/B13243832.png)
![2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B13243834.png)
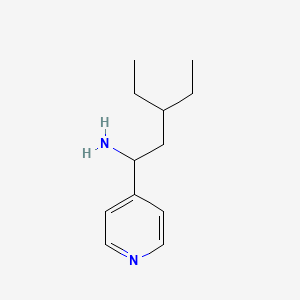
![Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate](/img/structure/B13243838.png)
